molecular formula C13H15N3O4 B3725360 ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate

ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate

Cat. No. B3725360
M. Wt: 277.28 g/mol
InChI Key: BAXDZKFRYHFQSX-JTEUSPMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate, commonly known as ethyl benzoylhydrazone, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-nitrogen single bond. Ethyl benzoylhydrazone has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ethyl benzoylhydrazone involves the inhibition of DNA synthesis and cell proliferation, leading to apoptosis in cancer cells. It has been shown to induce the expression of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Ethyl benzoylhydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl benzoylhydrazone in lab experiments include its high purity and yield, its versatility in various applications, and its potential as an anti-cancer agent. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of ethyl benzoylhydrazone, including its potential as a therapeutic agent for cancer treatment, its use as a ligand for metal ions in catalysis, and its application in the development of new compounds for various fields. Further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Ethyl benzoylhydrazone has been used in various scientific research applications, including as a ligand for metal ions, a reagent for the determination of carbonyl compounds, and a precursor for the synthesis of other compounds. It has also been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl (2Z,3E)-3-(benzoylhydrazinylidene)-2-hydroxyiminobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(18)11(16-19)9(2)14-15-12(17)10-7-5-4-6-8-10/h4-8,19H,3H2,1-2H3,(H,15,17)/b14-9+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXDZKFRYHFQSX-JTEUSPMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=NNC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C(=N/NC(=O)C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate
Reactant of Route 4
ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate
Reactant of Route 5
ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate
Reactant of Route 6
ethyl 3-(benzoylhydrazono)-2-(hydroxyimino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.